An In-Depth Technical Guide to 3'-Amino-3'-deoxythymidine: Chemical Properties, Structure, and Scientific Applications
An In-Depth Technical Guide to 3'-Amino-3'-deoxythymidine: Chemical Properties, Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3'-amino-3'-deoxythymidine (AMT). This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its chemical behavior and biological activity. The information herein is curated to be a self-validating system of knowledge, grounded in authoritative sources to empower researchers in their scientific endeavors.
Introduction
3'-Amino-3'-deoxythymidine, a synthetic analogue of the natural nucleoside thymidine, stands as a molecule of significant interest in the realms of medicinal chemistry and molecular biology. It is perhaps most widely recognized as a principal metabolite of the renowned antiretroviral drug, 3'-azido-3'-deoxythymidine (zidovudine or AZT), used in the treatment of HIV infection.[1][2] However, AMT possesses its own distinct spectrum of biological activities, including notable antineoplastic properties.[3] This guide will delve into the core chemical properties, structural intricacies, synthesis, and mechanism of action of AMT, providing a robust resource for professionals in drug discovery and development.
Part 1: Chemical Identity and Physicochemical Properties
3'-Amino-3'-deoxythymidine is systematically named 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.[4][5] Its fundamental properties are summarized in the table below, providing a comparative perspective with its parent nucleoside, thymidine, and its synthetic precursor, zidovudine.
| Property | 3'-Amino-3'-deoxythymidine (AMT) | Zidovudine (AZT) | Thymidine |
| Molecular Formula | C₁₀H₁₅N₃O₄[4] | C₁₀H₁₃N₅O₄[6] | C₁₀H₁₄N₂O₅ |
| Molecular Weight | 241.24 g/mol [4][7] | 267.24 g/mol [6] | 242.23 g/mol |
| Melting Point | 161-162 °C[7] | ~121-125 °C[6] | ~185 °C |
| Appearance | Off-white solid[4] | Slightly off-white odorless powdery solid[6] | White crystalline powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol[4] | Water (20 g/L at 25 °C), Ethanol[8] | Water (sparingly), hot water, pyridine |
| LogP (predicted) | -1.0[5] | 0.05[6] | -1.48 |
The substitution at the 3' position of the deoxyribose ring—an amino group in AMT and an azido group in AZT—imparts significant changes in the physicochemical properties compared to the hydroxyl group in thymidine. The increased polarity of the amino group in AMT contributes to its solubility profile.
Part 2: Structural Elucidation and Conformational Analysis
The biological function of a nucleoside analogue is intrinsically linked to its three-dimensional structure. The stereochemistry of AMT is crucial for its interaction with biological macromolecules.
Chemical Structure
The structure of 3'-amino-3'-deoxythymidine is depicted below. The key feature is the replacement of the 3'-hydroxyl group of the deoxyribose sugar with an amino group, with a specific stereochemical configuration.
Caption: Synthesis of AMT via catalytic transfer hydrogenation of AZT.
Step-by-Step Methodology:
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Dissolution: Dissolve 3'-azido-3'-deoxythymidine (AZT) (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
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Catalyst and Reagent Addition: To this solution, add ammonium formate (HCOONH₄) (excess, e.g., 5-10 eq) and 10% palladium on activated carbon (Pd/C) (catalytic amount, e.g., 0.1 eq by weight).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (AZT) is completely consumed.
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Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
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Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
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Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3'-amino-3'-deoxythymidine.
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Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Biological Activity and Mechanism of Action
The biological effects of 3'-amino-3'-deoxythymidine are multifaceted, with its antineoplastic properties being of particular interest.
Antineoplastic Activity
AMT has demonstrated growth inhibition activity against various cancer cell lines, notably human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2 and CCRF-CEM) and murine leukemia L1210 cells. [3][9][10]This activity is linked to its ability to interfere with DNA synthesis. [3]
Mechanism of Action: Inhibition of DNA Polymerase
The primary mechanism underlying the biological activity of AMT involves its intracellular phosphorylation to 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP). This phosphorylated form acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). [9] The triphosphate form of AMT has been shown to be a competitive inhibitor of DNA polymerase-alpha, with a reported Ki of 3.3 µM against a Km of 8 µM for dTTP. [9]This inhibition of DNA polymerase leads to a decrease in the incorporation of thymidine into DNA, thereby halting DNA replication and cell proliferation. [9]
Caption: Mechanism of action of 3'-amino-3'-deoxythymidine.
It is important to note that while AMT-TP is an effective inhibitor, studies have not detected the incorporation of AMT into the DNA of L1210 cells, suggesting that its primary role is that of a competitive inhibitor rather than a chain terminator in this context. [9]
Part 5: Spectroscopic Characterization
For the unambiguous identification and quality control of 3'-amino-3'-deoxythymidine, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of AMT provides characteristic signals for the protons of the thymine base and the deoxyribose sugar. Key signals include the anomeric proton (H-1'), the protons of the furanose ring, and the methyl group of the thymine base.
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¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.
While specific, fully assigned spectral data from a primary literature source was not retrieved in the searches, typical chemical shift ranges for similar nucleoside structures can be expected. The PubChem database provides access to submitted NMR spectra which can be used as a reference. [4]
Infrared (IR) Spectroscopy
The IR spectrum of AMT displays characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
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O-H stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group.
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C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ for the carbonyl groups of the thymine ring.
-
C-N stretching: In the region of 1000-1250 cm⁻¹.
The PubChem database contains IR spectra for 3'-amino-3'-deoxythymidine. [4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For AMT, electrospray ionization (ESI) would be a suitable method. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.11. Fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the glycosidic bond, and fragmentation of the sugar ring.
Part 6: Applications in Research and Development
Beyond its intrinsic biological activities, 3'-amino-3'-deoxythymidine serves as a valuable building block and research tool in several areas:
-
Oligonucleotide Synthesis: The 3'-amino group provides a reactive handle for the synthesis of modified oligonucleotides with nitrogen-containing internucleotide linkages. [11]* DNA Sequencing and Labeling: AMT can be used to introduce a label at the 3'-terminus of a DNA strand. [11]* Solid-Phase Synthesis: The amino group allows for the covalent attachment of oligonucleotides to solid supports for various applications. [11]* Prodrug Development: The amino group can be functionalized to create prodrugs with altered pharmacokinetic properties.
Conclusion
3'-Amino-3'-deoxythymidine is a molecule with a rich chemical and biological profile. As the primary metabolite of zidovudine and an antineoplastic agent in its own right, it continues to be a subject of scientific inquiry. A thorough understanding of its chemical properties, structure, synthesis, and mechanism of action, as detailed in this guide, is paramount for researchers seeking to harness its potential in drug discovery, diagnostics, and molecular biology. The provided protocols and data serve as a foundational resource to facilitate and inspire further innovation in the field.
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An Efficient Synthesis of 3'-Amino-3'-deoxythymidine Derivatives. Russian Journal of Bioorganic Chemistry. [Link]
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Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular Pharmacology. [Link]
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3'-Aminothymidine. PubChem. [Link]
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Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society. [Link]
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Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research. [Link]
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3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. Anticancer Research. [Link]
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Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analogue. Anticancer Research. [Link]
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3'-Amino-3'-deoxythymidine. Veeprho. [Link]
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Zidovudine. PubChem. [Link]
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